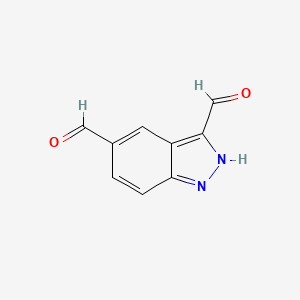

1H-indazole-3,5-dicarbaldehyde

描述

Structure

3D Structure

属性

CAS 编号 |

485841-64-3 |

|---|---|

分子式 |

C9H6N2O2 |

分子量 |

174.16 g/mol |

IUPAC 名称 |

2H-indazole-3,5-dicarbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-4-6-1-2-8-7(3-6)9(5-13)11-10-8/h1-5H,(H,10,11) |

InChI 键 |

NNFMMCGSZOZWCX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=NNC(=C2C=C1C=O)C=O |

产品来源 |

United States |

Synthetic Methodologies for 1h Indazole 3,5 Dicarbaldehyde and Its Derivatives

Direct Synthesis Approaches for 1H-Indazole-3,5-dicarbaldehyde

The direct formation of the this compound scaffold is a challenging yet crucial process for streamlining the synthesis of related compounds.

Nitrosation of Indole-5-carbaldehyde for C3-Formylation and Subsequent Ring Closure

A significant and direct method for preparing this compound involves the nitrosation of indole-5-carbaldehyde. nih.govrsc.orgrsc.orgresearchgate.net This reaction facilitates the introduction of a formyl group at the C3 position of the indole (B1671886), followed by a ring expansion and closure to form the indazole core.

Optimization of Reaction Conditions: Temperature, Solvent Systems (e.g., Water/DMF), and Stoichiometry of Reagents (e.g., NaNO2, HCl)

The success of the nitrosation reaction is highly contingent on carefully controlled conditions to maximize yield and minimize side product formation. nih.govrsc.orgresearchgate.net

Temperature: The reaction is typically initiated at a low temperature, around 0 °C, and then allowed to warm to room temperature or heated to 50 °C. nih.govrsc.org This control is essential to manage the exothermic nature of the reaction and the stability of the intermediates.

Solvent System: A mixture of water and dimethylformamide (DMF) is commonly employed. nih.govrsc.org DMF serves to dissolve the organic indole substrate, while water is necessary for the inorganic reagents, sodium nitrite (B80452) (NaNO2) and hydrochloric acid (HCl). nih.govrsc.org

Stoichiometry of Reagents: An excess of both sodium nitrite and hydrochloric acid is generally used to drive the reaction towards completion. nih.govrsc.org A key procedural detail is the slow, often dropwise, addition of the indole solution to the nitrosating mixture, which is generated in situ. nih.govrsc.orgresearchgate.net This "reverse addition" technique helps to maintain a low concentration of the nucleophilic indole, which can favor the desired reaction pathway and reduce the formation of dimeric side products. rsc.orgresearchgate.net

Table 1: Optimized Reaction Conditions for Nitrosation of Indole-5-carbaldehyde

Influence of Substrate Electronics (Electron-Rich vs. Electron-Deficient Indoles) on Reaction Efficiency

The electronic nature of the indole substrate plays a critical role in the efficiency of the nitrosation reaction. rsc.orgresearchgate.net The presence of the electron-withdrawing aldehyde group at the C5-position in indole-5-carbaldehyde deactivates the indole ring towards electrophilic attack. rsc.org Consequently, the reaction with electron-deficient indoles can be sluggish and may require more forcing conditions, such as higher temperatures (e.g., 80 °C) and extended reaction times, to achieve good yields. rsc.org In contrast, electron-rich indoles generally react more readily under milder conditions. rsc.orgresearchgate.net Despite the deactivation, the presence of the C5-aldehyde is essential for the formation of the dicarbaldehyde product.

Mechanistic Considerations of the Nitrosation-Induced Ring Annulation

The mechanism of this transformation is complex and is thought to begin with the electrophilic attack of a nitrosating species, generated from NaNO2 and HCl, at the C3-position of the indole. This forms a C3-nitrosoindole intermediate. This intermediate is unstable and is proposed to undergo a series of rearrangements. Tautomerization of the nitroso group to an oxime is a likely next step. nih.gov This oxime can then trigger a ring-opening of the pyrrole (B145914) portion of the indole, followed by a subsequent ring-closure to form the more stable indazole ring system, ultimately leading to the formation of the C3-aldehyde. nih.gov

Alternative Cyclization Strategies for Indazole Ring Formation

While the nitrosation of indoles is a prominent route, other classical and modern methods exist for the construction of the indazole core, which could then be elaborated to this compound.

One established method involves the cyclization of o-halobenzaldehydes or o-haloketones with hydrazine. chemicalbook.com Another approach is the [3+2] cycloaddition of in situ generated benzynes with diazo compounds. orgsyn.orgorganic-chemistry.org These methods, while powerful for generating a variety of substituted indazoles, may require multi-step syntheses to arrive at the specific 3,5-dicarbaldehyde substitution pattern.

Functional Group Interconversion and Derivative Synthesis

The two aldehyde groups on the this compound scaffold serve as versatile handles for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives.

The aldehyde moieties can be readily oxidized to the corresponding carboxylic acids to form 1H-indazole-3,5-dicarboxylic acid. Conversely, reduction of the aldehydes, for example with sodium borohydride (B1222165), would yield the corresponding diol, (1H-indazol-3,5-diyl)dimethanol. nih.gov These alcohols can be further functionalized.

Furthermore, the aldehydes are excellent electrophiles for C-C bond-forming reactions, such as Wittig or Knoevenagel condensations. rsc.org They can also undergo condensation with various amines to form imines (Schiff bases), which are valuable intermediates for the synthesis of more complex heterocyclic systems or can be reduced to provide substituted amino-methyl indazoles. These transformations highlight the utility of this compound as a versatile building block in medicinal and materials chemistry. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Diazotization-Mediated Routes for Related Indazole Carboxylic Acid Derivatives

Diazotization reactions are a classical and effective method for constructing the pyrazole (B372694) ring of the indazole system. These routes typically begin with ortho-substituted anilines, which undergo diazotization followed by an intramolecular cyclization to yield the indazole core. This strategy is particularly well-established for the synthesis of 1H-indazole-3-carboxylic acid, a key building block for more complex derivatives.

One prominent pathway starts from isatin (B1672199). chemicalbook.com The process involves the alkaline hydrolysis of isatin to form an amino phenylglyoxylic acid intermediate. Subsequent treatment with a diazotizing agent, such as sodium nitrite in an acidic medium, converts the amino group into a diazonium salt, which then undergoes reductive cyclization to afford 1H-indazole-3-carboxylic acid. chemicalbook.com Another widely used precursor is o-toluidine, which can also be converted to the indazole skeleton through diazotization. chemicalbook.comresearchgate.net

More contemporary methods have been developed to streamline this process. For instance, a one-pot synthesis has been reported that starts from o-aminophenylacetic acid amides or esters. This method generates the diazonium salt in situ, leading directly to 1H-indazole-3-carboxylic acid derivatives. nih.gov This approach offers advantages in terms of efficiency and reaction conditions.

Table 1: Summary of Diazotization-Mediated Routes to Indazole Carboxylic Acids

| Starting Material | Key Reagents/Steps | Product | Reference(s) |

|---|

Strategies for C-C Bond Formation via Palladium-Catalyzed Reactions leading to Indazole Nitriles

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of a wide array of functionalized heterocycles. While direct palladium-catalyzed synthesis of indazole nitriles is less commonly reported, related strategies involving nitriles as precursors or the direct functionalization of the indazole core are prevalent.

A general two-step synthesis of substituted 3-aminoindazoles, for example, begins with 2-bromobenzonitriles. organic-chemistry.org This method involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, which is followed by an acidic deprotection and cyclization sequence to form the final 3-aminoindazole product. organic-chemistry.org This highlights the use of a nitrile-containing starting material in a palladium-catalyzed route to build the indazole ring.

Furthermore, palladium catalysis is extensively used for the direct functionalization of the pre-formed indazole nucleus. Direct C-H arylation allows for the introduction of aryl groups at various positions of the indazole ring, which is a powerful method for C-C bond formation. For instance, direct C3 arylation of 1H-indazole has been achieved using a Pd(OAc)₂ catalyst with PPh₃ as a ligand in water, offering a green and efficient protocol. nih.gov Similarly, direct C7-arylation of 3-substituted 1H-indazoles can be accomplished using a Pd(OAc)₂/1,10-phenanthroline system. nih.gov These arylated indazoles can then be further modified, with the aryl substituent potentially bearing a nitrile group or a precursor to it.

Table 2: Selected Palladium-Catalyzed Reactions for Indazole Functionalization

| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Arylation/Cyclization | Palladium Catalyst | 2-Bromobenzonitrile, Benzophenone hydrazone | 3-Aminoindazole | organic-chemistry.org |

| Direct C3 Arylation | Pd(OAc)₂ / PPh₃ | 1H-Indazole, Aryl halides | C3-Arylated 1H-Indazole | nih.gov |

| Direct C7 Arylation | Pd(OAc)₂ / 1,10-Phenanthroline | 3-Substituted 1H-Indazole, Iodoaryls | C7-Arylated 1H-Indazole | nih.gov |

Introduction of Halogenated or Other Substituents on the Indazole Core

The introduction of substituents, particularly halogens and formyl groups, onto the indazole core is a critical step in the synthesis of complex derivatives like this compound. Halogenated indazoles are highly valuable intermediates as they readily participate in cross-coupling reactions to introduce a wide range of functional groups.

Regioselective halogenation of the indazole ring, especially at the C3 position, is well-documented. Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly employed for chlorination and bromination, respectively. nih.gov

A direct and high-yielding method to obtain 1H-indazole-3-carboxaldehydes involves the nitrosation of indole precursors. nih.govrsc.org This reaction proceeds through the nitrosation at the C3 position of the indole, followed by a ring-opening and re-cyclization cascade to form the indazole-3-carboxaldehyde. nih.govrsc.org This provides a direct entry to the aldehyde functionality required for the target molecule.

Another modern approach for functionalization is the direct formylation of the indazole ring. An efficient microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles has been developed, which uses dimethyl sulfoxide (B87167) (DMSO) as the formylating agent. thieme-connect.de This method provides moderate to excellent yields and is a direct way to install an aldehyde group at the C3 position. thieme-connect.de The introduction of a second aldehyde group at the C5 position would likely require a separate sequence, possibly starting from a 5-bromo or 5-amino substituted indazole-3-carboxaldehyde and converting that substituent into a formyl group via established transformations.

Table 3: Methods for Introducing Substituents on the Indazole Core

| Reaction Type | Reagent(s) | Substrate | Position | Product | Reference(s) |

|---|---|---|---|---|---|

| Nitrosation/Rearrangement | NaNO₂, HCl | Substituted Indole | C3 | 1H-Indazole-3-carboxaldehyde | nih.govrsc.org |

| Formylation | Selectfluor, DMSO | 2H-Indazole | C3 | 2H-Indazole-3-carboxaldehyde | thieme-connect.de |

| Bromination | N-Bromosuccinimide (NBS) | 2H-Indazole | C3 | 3-Bromo-2H-indazole | nih.gov |

| Chlorination | N-Chlorosuccinimide (NCS) | 2H-Indazole | C3 | 3-Chloro-2H-indazole | nih.gov |

| Copper-catalyzed Cyclization | Cu Catalyst | Hydrazone of a formylated benzene (B151609) | N/A | Substituted 1H-Indazole | thieme-connect.comacs.org |

Chemical Reactivity and Transformations of 1h Indazole 3,5 Dicarbaldehyde

Reactivity of the Aldehyde Functionalities

The two aldehyde groups at the C3 and C5 positions of the indazole ring are key sites for a variety of chemical transformations. These groups exhibit typical aldehyde reactivity, enabling chain extension, reduction to other functional groups, and participation in the construction of new heterocyclic rings. Research on the related 1H-indazole-3-carboxaldehyde provides a strong basis for understanding the potential reactions of the dicarbaldehyde derivative. nih.govrsc.org

The aldehyde functionalities of indazole carboxaldehydes are amenable to condensation reactions to form carbon-carbon double bonds, yielding alkene derivatives. nih.govrsc.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid, malononitrile), typically catalyzed by a weak base like an amine. sigmaaldrich.comwikipedia.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com For 1H-indazole-3,5-dicarbaldehyde, this provides a pathway to synthesize indazoles with vinyl linkages at the 3- and 5-positions, which can serve as precursors for more complex molecules. While specific examples with the dicarbaldehyde are not detailed, the Knoevenagel condensation of 1H-indole-3-carbaldehyde with various CH-acids is well-documented, suggesting a similar reactivity profile for the indazole analogue. researchgate.net

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org This reaction is highly reliable for forming a C=C bond at a specific location. libretexts.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would convert one or both aldehyde groups into vinyl groups. wikipedia.org The stereochemistry of the resulting alkene (Z or E) is influenced by the nature of the ylide used. wikipedia.orgorganic-chemistry.org

The aldehyde groups are readily reduced to afford the corresponding alcohol and amine derivatives, which are valuable intermediates for further functionalization. nih.govrsc.org

Reduction to Alcohols: The dicarbaldehyde can be reduced to the corresponding diol, 1H-indazole-3,5-dimethanol. This transformation is typically achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF. In a related example, a 2-nitroarylpropanoic acid was chemoselectively reduced to the primary alcohol using borane (B79455) (BH₃). diva-portal.org

Reduction to Amines (Reductive Amination): The aldehyde functionalities can be converted into amino groups via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method provides a direct route to a wide array of N-substituted aminomethyl indazoles.

The aldehyde groups on the indazole scaffold are valuable precursors for constructing additional fused or appended heterocyclic rings. nih.govrsc.org These transformations significantly expand the chemical space accessible from this compound, leading to complex polycyclic systems of medicinal interest.

Oxazoles and Thiazoles: Reaction of the aldehyde with α-amino ketones or α-amino thiols, respectively, followed by cyclodehydration (Robinson-Gabriel synthesis and its variants) can yield oxazole (B20620) or thiazole (B1198619) rings attached to the indazole core.

Benzimidazoles: Condensation of the aldehyde group with an ortho-phenylenediamine derivative leads to the formation of a benzimidazole (B57391) moiety. This reaction is a standard method for benzimidazole synthesis (Weidenhagen synthesis).

Isoindazoles: The aldehyde function can also be utilized to construct isoquinoline-fused indazole systems through multi-step sequences. rsc.org

Reactions at the Indazole Heterocyclic Core

Beyond the reactivity of the aldehyde substituents, the indazole ring system itself can undergo further functionalization, primarily through reactions at the nitrogen atoms and through cross-coupling reactions at the carbon framework.

The indazole ring contains two nitrogen atoms, and the N-H proton can be removed by a base, allowing for subsequent alkylation or acylation. A significant challenge in this area is controlling the regioselectivity of the reaction, as it can occur at either the N-1 or N-2 position, leading to a mixture of isomers. beilstein-journals.orgnih.gov The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov

The outcome of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of both the indazole substituents and the alkylating agent. beilstein-journals.orgnih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N-1 alkylation of various C-3 substituted indazoles. beilstein-journals.org Conversely, indazoles with electron-withdrawing groups at the C-7 position, such as -NO₂ or -CO₂Me, have been found to yield the N-2 regioisomer with high selectivity under similar conditions. beilstein-journals.org N-acylation is also a common transformation, and methods for the direct, highly N-1 selective acylation of indazoles with carboxylic acids have been developed. researchgate.net

| Indazole Substituent(s) | Reagents and Conditions | Product(s) (N-1:N-2 ratio) | Yield | Reference(s) |

| 3-Carboxymethyl | NaH, Alkyl Bromide, THF | >99% N-1 | - | beilstein-journals.org |

| 7-NO₂ | NaH, Alkyl Bromide, THF | ≥96% N-2 | - | beilstein-journals.org |

| 5-Bromo-3-carboxylate | Cs₂CO₃, Alkyl Tosylate, Dioxane, 90 °C | N-1 selective | 90-98% | nih.gov |

| Unsubstituted | K₂CO₃, Benzyl Bromide, DMF | N-1 and N-2 mixture | - | researchgate.net |

| General | Carboxylic Acid, Boc₂O, DMAPO | High N-1 selectivity | High | researchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-functionalization of the indazole core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org These reactions typically require a pre-functionalized indazole, such as a 3-iodo- or 5-bromo-indazole derivative.

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for forming C(sp²)-C(sp²) bonds and has been widely applied to indazole systems. nih.gov It involves the coupling of a halo-indazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This method has been used to introduce aryl and heteroaryl groups at various positions of the indazole ring, including C-3, C-5, and C-7. mdpi.comrsc.orgnih.gov For example, 3-iodo-1H-indazole can be coupled with various organoboronic acids to produce C-3 functionalized indazoles. mdpi.com Similarly, 5-bromoindazoles have been successfully coupled with heteroaryl boronic acids to give 5-heteroaryl-1H-indazoles. nih.gov

Heck Coupling: The Heck reaction couples aryl or vinyl halides with alkenes, catalyzed by a palladium complex. organic-chemistry.org This reaction can be used to introduce vinyl groups onto the indazole nucleus, which can then be subjected to further transformations like ozonolysis to generate an aldehyde function. rsc.org

These cross-coupling strategies allow for the late-stage modification of the indazole scaffold, providing a versatile approach to synthesizing complex, poly-functionalized indazole derivatives.

Investigation of Side Reactions and Reaction Pathway Elucidation

Analysis of Dimer Formation and Its Mitigation

The presence of two reactive aldehyde groups in this compound introduces the possibility of intermolecular reactions, leading to the formation of dimeric and polymeric structures. While specific studies on the dimerization of this compound are not extensively documented in the reviewed literature, the general reactivity of aromatic dialdehydes suggests potential pathways for such side reactions.

One common reaction for aldehydes, particularly in the presence of a catalyst, is the benzoin condensation , which involves the coupling of two aldehyde molecules to form an α-hydroxy ketone. strategian.comacs.orgbeilstein-journals.orgnih.gov For a dicarbaldehyde like the title compound, this could lead to a complex mixture of oligomeric and polymeric materials.

Another potential pathway for dimerization is the Tishchenko reaction , which is a disproportionation reaction of an aldehyde in the presence of an alkoxide catalyst, yielding an ester. researchgate.netrsc.org In the case of this compound, this could result in the formation of a polyester-like dimer or oligomer.

Furthermore, reductive coupling reactions, such as the pinacol coupling , can lead to the formation of diol-linked dimers. Studies on other aromatic dialdehydes have shown that reductive reagents can induce the dimerization of the aldehyde functionalities.

Mitigation of dimer formation often involves careful control of reaction parameters. Based on general principles for preventing side reactions with aromatic aldehydes, the following strategies can be considered:

Concentration Control: Performing reactions at low concentrations of the dialdehyde (B1249045) can disfavor intermolecular reactions and thus suppress the formation of dimers and polymers.

Temperature Management: Lowering the reaction temperature can reduce the rate of undesired side reactions, which may have higher activation energies than the desired transformation.

Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Avoiding catalysts known to promote aldehyde dimerization, such as certain bases or alkoxides, is a key consideration.

Steric Hindrance: While not directly a mitigation strategy for the existing molecule, the introduction of bulky substituents near the aldehyde groups in related synthetic targets can sterically hinder intermolecular interactions, thereby reducing the likelihood of dimerization. nih.gov

Table 1: Potential Dimerization Reactions of Aromatic Dialdehydes and Mitigation Strategies

| Dimerization Reaction | General Conditions | Potential Product | Mitigation Strategies |

| Benzoin Condensation | Nucleophilic catalyst (e.g., cyanide, N-heterocyclic carbenes) | α-Hydroxy ketone linked dimer/oligomer | Avoidance of specific catalysts, low temperature. |

| Tishchenko Reaction | Alkoxide or other Lewis acid catalysts | Polyester-like dimer/oligomer | Low temperature, low catalyst loading, careful choice of catalyst. rsc.org |

| Pinacol Coupling | Reductive agents (e.g., aluminum powder) | Diol-linked dimer | Control of reducing agent stoichiometry, reaction time. |

Formation of Carboxylic Acid Side Products via Dediazoniation and Oxidative Decarboxylation

The appearance of carboxylic acid functionalities as side products is a noted issue in the chemistry of indazole aldehydes. These impurities can arise from different mechanistic pathways, including those inherent to the synthesis of the indazole ring itself and the subsequent reactivity of the aldehyde groups.

One significant pathway to the formation of a carboxylic acid at the 3-position of the indazole ring involves a dediazoniation process followed by oxidation . This is particularly relevant when the indazole-3-carboxaldehyde is synthesized from an indole (B1671886) precursor through nitrosation. The reaction proceeds via an intermediate diazonium species which, under certain acidic conditions, can be converted to a carboxylic acid.

Another well-established reaction for aldehydes that lack α-hydrogens, such as this compound, is the Cannizzaro reaction . wikipedia.orgresearchgate.netnih.govnih.gov Under strongly basic conditions, two molecules of the aldehyde undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid (in the form of its carboxylate salt) and the other is reduced to an alcohol. wikipedia.orgresearchgate.net For this compound, an intramolecular Cannizzaro reaction could potentially occur, leading to a hydroxymethyl-carboxylic acid derivative, or an intermolecular reaction could lead to a mixture of the dicarboxylic acid and the diol. The Cannizzaro reaction is a third-order reaction, being second order in the aldehyde and first order in the base. wikipedia.org

The oxidation of the aldehyde groups to carboxylic acids can also be promoted by certain oxidizing agents that may be present as impurities or formed during the reaction. The aldehyde groups on the indazole ring are susceptible to oxidation, which can be facilitated by air (auto-oxidation) or other oxidants.

To minimize the formation of these carboxylic acid side products, the following measures can be implemented:

Control of pH: Avoiding strongly basic conditions can prevent the Cannizzaro reaction. Similarly, careful control of acidity during synthesis from indoles can minimize side reactions leading to acids.

Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the aldehyde groups.

Purification Methods: If the formation of carboxylic acid byproducts is unavoidable, they can often be removed through purification techniques such as extraction with a basic aqueous solution or chromatography.

Table 2: Pathways to Carboxylic Acid Side Products and Their Mitigation

| Formation Pathway | Key Intermediates/Conditions | Potential Side Product | Mitigation Strategies |

| Dediazoniation/Oxidation | Diazonium species, acidic conditions | Indazole-3-carboxylic acid derivative | Careful control of nitrosation reaction conditions. |

| Cannizzaro Reaction | Strong base (e.g., NaOH, KOH) | Indazole-dicarboxylic acid and/or hydroxymethyl-indazole-carboxylic acid | Avoidance of strong bases, use of alternative reaction pathways. wikipedia.org |

| Direct Oxidation | Air (O₂), other oxidizing agents | Indazole-dicarboxylic acid | Use of an inert atmosphere, purification of reagents to remove oxidants. |

Applications of 1h Indazole 3,5 Dicarbaldehyde in Advanced Materials and Supramolecular Chemistry

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

1H-indazole-3,5-dicarbaldehyde serves as a versatile organic linker for the construction of metal-organic frameworks and coordination polymers. The strategic placement of its coordinating groups allows for the formation of diverse and stable network structures with tunable properties.

The design of MOFs using indazole-based ligands like this compound is guided by principles of reticular chemistry, which combines synthetic chemistry with topological design to create materials with desired properties. researchgate.netnih.gov The indazole core is a valuable component in ligand design due to its rigidity, planarity, and multiple coordination sites—the N-donor atoms of the pyrazole (B372694) ring and the appended functional groups. researchgate.netrsc.org

The key design features of indazole-based ligands include:

Multidentate Coordination: this compound offers several potential coordination sites: the two aldehyde oxygen atoms and the non-protonated nitrogen atom of the pyrazole ring. This allows it to bridge multiple metal centers, facilitating the formation of extended 1D, 2D, or 3D frameworks. rsc.orgmdpi.com

Structural Versatility: The parent indazole nucleus can be derivatized to generate a wide array of ligands, and imidazole (B134444) and its derivatives are widely used as candidates for targeted MOF synthesis. researchgate.net The coordination chemistry of such ligands is rich; for instance, 1H-indazole-6-carboxylate has been shown to act as a bridging ligand in a tridentate mode, connecting three different Cu(II) atoms. mdpi.com Similarly, the dicarbaldehyde derivative is expected to exhibit diverse coordination modes.

The synthesis of these MOFs is typically achieved under solvothermal conditions, where the metal salt and the indazole ligand self-assemble into a crystalline framework. acs.orgua.pt The choice of metal ion, solvent, and reaction temperature can influence the final structure and dimensionality of the resulting polymer. rsc.org

MOFs and coordination polymers derived from indazole-based ligands exhibit a wide range of structural characteristics and network topologies, which are determined by the coordination geometry of the metal ion and the connectivity of the organic linker. researchgate.netbelspo.be

Dimensionality: Depending on the synthesis conditions and the metal ion used, indazole ligands can form structures of varying dimensionality. For example, 1H-indazole-4-carboxylic acid has been used to synthesize 2D coordination polymers with transition metals like Co(II) and Ni(II). rsc.orgbohrium.com In other cases, 3D networks are formed, as seen with Cd(II) and 1H-indazole-6-carboxylic acid. mdpi.com

Coordination Environment: The metal centers in these frameworks typically adopt common coordination geometries, such as octahedral or tetrahedral. researchgate.netbohrium.com In a Co(II)-based 2D polymer, the metal ion is in an octahedral environment, coordinated to nitrogen and oxygen atoms from the indazole ligands and water molecules. rsc.org

Network Topology: The way metal nodes and organic linkers connect defines the network's topology. Indazole-based MOFs have been reported to form various topological networks. researchgate.net For example, a 2D polymer based on an imidazole dicarboxylate ligand was found to have a (4,4,4,4,6,6)-connected topology. nih.gov The specific topology influences the material's properties, including its porosity and stability. researchgate.net

Interpenetration: In some cases, to optimize framework interactions, two or more identical networks can interpenetrate. researchgate.net This is observed in two zinc-based MOFs derived from 1H-indazole-5-carboxylic acid, which feature twofold interpenetrated 3D structures. acs.orgua.pt

The structural features of several indazole-derived MOFs are summarized in the table below.

| Ligand | Metal Ion | Dimensionality | Key Structural Feature | Reference |

|---|---|---|---|---|

| 1H-Indazole-5-carboxylic acid | Zn(II) | 3D | Twofold interpenetrated network | acs.org |

| 1H-Indazole-4-carboxylic acid | Co(II), Ni(II) | 2D | Layered structure stabilized by H-bonds | rsc.org |

| 1H-Indazole-6-carboxylic acid | Zn(II) | 1D | Double chain structure | mdpi.com |

| 1H-Indazole-6-carboxylic acid | Cd(II) | 3D | 3D network with protonated ligands | mdpi.com |

| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Mn(II) | 3D | Noninterpenetrated framework with 1D channels | nih.gov |

| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Pb(II) | 2D | Stepped (4,4,4,4,6,6)-connected topology | nih.gov |

A key feature of MOFs is their permanent porosity, which makes them excellent candidates for gas storage and separation. belspo.beyoutube.com The porosity of indazole-functionalized MOFs can be tuned by selecting appropriate metal clusters and ligand designs. researchgate.net

The activation process, which involves removing solvent molecules from the pores after synthesis, is crucial for accessing the material's full porosity. youtube.com Studies on indazole-derived MOFs have demonstrated their capacity for selective gas sorption, particularly for carbon dioxide. For instance, two interpenetrated zinc-based MOFs synthesized with 1H-indazole-5-carboxylic acid show flexible character and porosity modulation, which was confirmed by CO₂ sorption measurements. acs.orgua.pt The flexibility of the framework can lead to "gate-opening" phenomena, where the structure transitions from a closed to an open state upon gas adsorption, often resulting in stepped sorption isotherms. osti.gov

MOFs derived from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) have shown significant CO₂ adsorption capacities. mdpi.com The TIBM-Cu MOF, in particular, exhibited a CO₂ uptake of 3.60 mmol/g at 1 bar and 298 K, attributed to the presence of open copper sites. mdpi.com This material also displayed a high CO₂/N₂ selectivity of 53. mdpi.com Similarly, other studies have reported selective CO₂ adsorption at 196 K in porous coordination polymers. researchgate.net The interaction between CO₂ and the MOF framework can be strong enough to induce conformational changes in the pores. osti.gov

Indazole-containing ligands are often inherently luminescent, a property that can be transferred to or modified within a MOF structure. bohrium.comresearchgate.net This makes indazole-based MOFs attractive for applications in sensing, lighting, and optical thermometry. acs.orgua.pt The emission properties are typically governed by ligand-centered π-π* electronic transitions. mdpi.com

Several studies have detailed the fascinating photophysical properties of these materials:

Ligand-Based Emission: MOFs based on 1H-indazole-6-carboxylic acid and Group 12 metals (Zn and Cd) exhibit photoluminescence driven by ligand-centered transitions. mdpi.com Similarly, a MOF constructed from a terthiophene-based imidazole linker and Mn(II) nodes shows ligand-based emission. mdpi.com

Tunable Luminescence: The emission can be tuned by the choice of metal ion and the specific structure of the framework. Coordination polymers of 1H-indazole-4-carboxylic acid with Zn(II) and Cd(II) show intense emissions that are blue-shifted compared to the free ligand, a phenomenon attributed to structural features like π-π stacking interactions. bohrium.com

Multifunctional Properties: Some indazole-based MOFs combine luminescence with other functionalities. Zinc-based MOFs from 1H-indazole-5-carboxylic acid exhibit both luminescence thermometry (where luminescence changes with temperature) and long-lasting phosphorescence. acs.orgua.pt A cadmium-based MOF containing a di(imidazol-1-yl)-2,1,3-benzothiadiazole ligand demonstrated bright luminescence with a quantum yield of 20% and was used for sensing toxic polyphenols through luminescence quenching. mdpi.com

| Ligand | Metal Ion | Excitation (nm) | Emission (nm) | Key Property | Reference |

|---|---|---|---|---|---|

| 1H-Indazole-4-carboxylic acid | Zn(II) | 340 | 388 | Blue-shifted emission | bohrium.com |

| 1H-Indazole-4-carboxylic acid | Cd(II) | 340 | 403 | Blue-shifted emission | bohrium.com |

| 1H-Indazole-5-carboxylic acid | Zn(II) | - | - | Luminescence thermometry, phosphorescence | acs.org |

| 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole | Cd(II) | 310/380 | ~500 | Sensing via luminescence quenching | mdpi.com |

| Terthiophene-based imidazole dicarboxylic acid | Mn(II) | ~314 | 345 (sharp), 700 (broad) | Dual emissive and magnetic functions | mdpi.com |

MOFs are promising heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of active metal sites or functional linkers. nih.govmdpi.com Indazole-containing MOFs can be designed for catalysis in several ways:

Active Metal Nodes: The metal ions or clusters that form the nodes of the framework can themselves be catalytically active sites. nih.gov

Functional Ligands: The organic linker can be functionalized with catalytic groups. The aldehyde groups in this compound, for example, could potentially participate in reactions or be modified post-synthesis to introduce catalytic moieties. nih.gov

Encapsulated Catalysts: The pores of the MOF can be used to encapsulate catalytically active species, such as metal nanoparticles or enzymes, creating a "ship-in-a-bottle" catalyst. nih.gov

While specific catalytic applications using MOFs from this compound are not yet widely reported, the principles of MOF catalysis suggest significant potential. For example, MOFs have been successfully used as catalysts for a variety of organic reactions, including Knoevenagel condensations, Friedel-Crafts reactions, and oxidation reactions. mdpi.comnih.gov The structural stability and high crystallinity of MOFs make them ideal platforms for supporting catalytic sites. nih.gov

Contributions to Supramolecular Assembly and Architecture

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov this compound is an excellent building block for supramolecular assembly due to its capacity for forming multiple, directional, non-covalent bonds. researchgate.net

The formation of these complex architectures is driven by a combination of interactions:

Hydrogen Bonding: The N-H group of the indazole ring is a potent hydrogen bond donor, while the pyrazole nitrogen and aldehyde oxygen atoms are acceptors. researchgate.netrsc.org This allows for the formation of robust hydrogen-bonded networks, which are fundamental to the self-assembly process. researchgate.netrsc.org The interaction between protonated imidazole or pyrazole rings and carboxylate anions has been shown to be a sufficient driving force for the assembly of varied supramolecular frameworks. researchgate.netrsc.org

Coordination Bonds: In the presence of metal ions, the N- and O-donor sites of the molecule can form coordination bonds, leading to the assembly of coordination polymers and MOFs as discussed previously. researchgate.net

π-π Stacking: The aromatic indazole ring can participate in π-π stacking interactions with neighboring molecules, which further stabilizes the resulting supramolecular structure. researchgate.netbohrium.com

These interactions allow this compound to act as a "tecton" or building block, directing the self-assembly of molecules into well-defined, extended structures like layers, chains, and 3D networks. researchgate.netresearchgate.net The resulting architecture can be controlled by the choice of complementary molecules or metal ions, leading to materials with engineered properties. nih.govnih.gov

Research on this compound and its Applications Remains Undocumented in Publicly Accessible Scientific Literature

Extensive searches for the chemical compound This compound have yielded no specific research findings within publicly available scientific databases and literature. Consequently, a detailed article on its applications in advanced materials and supramolecular chemistry, as per the requested outline, cannot be generated at this time.

The investigation sought to uncover information regarding the self-assembly processes, molecular recognition capabilities, hydrogen bonding interactions, and chiral crystallization of this particular molecule. However, no studies detailing the synthesis, characterization, or application of this compound could be located.

Scientific literature does contain research on related compounds, such as 1H-indazole-3-carboxaldehyde and other substituted indazole derivatives. For instance, studies on 1H-indazole-3-carboxaldehyde explore its role as a key intermediate in the synthesis of various polyfunctionalized indazoles. Research into the broader family of 1H-indazoles also provides insights into their general capacity for forming hydrogen-bonded structures, including dimers and helical chains, which can lead to the formation of chiral crystals from achiral molecules. These studies underscore the potential of the indazole scaffold in supramolecular chemistry.

However, the specific functionalities of a dicarbaldehyde derivative at the 3 and 5 positions of the indazole ring system, and how they would influence its behavior in self-assembly, molecular recognition, and crystallization, remain a subject for future scientific inquiry. The absence of data prevents any detailed discussion on the exploitation of its specific non-covalent interactions or any potential for stereochemical control in its architectures.

Without primary or secondary research sources focusing on this compound, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research and publication in peer-reviewed journals are necessary before a comprehensive report on this specific compound can be compiled.

Computational Studies and Theoretical Investigations of 1h Indazole 3,5 Dicarbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic landscape of indazole derivatives. nih.gov For 1H-indazole-3,5-dicarbaldehyde, such calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The two electron-withdrawing carbaldehyde groups at the C3 and C5 positions are expected to significantly influence the electronic properties of the indazole core. They would lower the energy of the LUMO, thereby reducing the HOMO-LUMO energy gap. A smaller energy gap is a key indicator of higher chemical reactivity. nih.gov DFT calculations for various substituted indazoles have shown that the HOMO-LUMO gap is a crucial parameter for predicting molecular behavior. nih.gov

The Molecular Electrostatic Potential (MEP) map would identify the electrophilic and nucleophilic sites. The oxygen atoms of the carbonyl groups would be regions of high negative potential (red), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogens of the carbaldehyde groups and the N-H proton would be regions of positive potential (blue), indicating sites for nucleophilic attack. nih.gov These theoretical predictions are vital for understanding and designing reactions involving the molecule.

Illustrative Data from DFT Calculations on Substituted Indazoles:

| Indazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide | -6.348 | -1.428 | 4.920 |

| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carbohydrazide | -6.882 | -2.454 | 4.428 |

| 4-Fluoro-1H-indazole | -6.531 | -0.816 | 5.715 |

| 4-Amino-1H-indazole | -5.606 | -0.435 | 5.171 |

Note: Data is illustrative and sourced from studies on various indazole derivatives to show typical computational outputs. nih.govresearchgate.net Values for this compound would need to be specifically calculated.

Mechanistic Simulations of Indazole Formation and Functionalization Reactions

Indazole Formation: Numerous synthetic routes to the indazole core have been investigated computationally, including intramolecular C-H amination and cyclization reactions. nih.govwhiterose.ac.uk DFT calculations have been used to elucidate mechanisms, such as iodine-mediated synthesis from ortho-alkylazobenzenes, revealing the involvement of a radical chain mechanism. nih.gov For a molecule like this compound, theoretical studies could help optimize synthetic strategies, such as the Jacobson method (diazotization of o-alkylanilines), by calculating the thermodynamics and kinetics of the cyclization step. sci-hub.se

Functionalization Reactions: The reactivity of the indazole ring, particularly at the N1, N2, and C3 positions, is a subject of extensive computational study. Mechanistic insights from DFT calculations have been crucial in understanding the regioselectivity of N-alkylation, suggesting that chelation and non-covalent interactions can direct the outcome. researchgate.net Simulations of functionalization reactions, such as the addition of formaldehyde (B43269) to the indazole N-H bond, have been performed at the B3LYP/6-311++G(d,p) level to determine the stability of different isomers and map the reaction mechanism. nih.gov For this compound, simulations could predict the most favorable sites for further substitution or modification of the carbaldehyde groups.

Theoretical Analysis of Ligand-Metal Coordination in Indazole-Based Coordination Compounds

The indazole scaffold is a versatile ligand in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs. Theoretical analysis helps in understanding the nature of the metal-ligand bond, the geometry of the resulting complexes, and their electronic properties.

For this compound, coordination would primarily occur through the pyrazolic nitrogen atoms. The specific coordination mode (e.g., monodentate via N2 or bridging via N1 and N2) would depend on the metal center, the solvent, and other ligands present. The carbonyl oxygens of the dicarbaldehyde groups could also participate in coordination, potentially leading to the formation of multidentate chelating ligands. This chelation could enhance the stability of the resulting metal complexes. Theoretical calculations can predict the most stable coordination geometries and the electronic structure of these complexes.

Computational Studies on Excited States and Photophysical Properties of Indazole Materials

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the excited states and photophysical properties (absorption and emission) of molecules. Indazole derivatives are known to form the basis of photoluminescent materials, often used in coordination polymers.

Computational studies on such materials reveal that the emission properties are typically governed by ligand-centered π-π* electronic transitions. nih.gov For this compound, the extended conjugation provided by the two carbaldehyde groups would likely influence its absorption and emission wavelengths. TD-DFT calculations could predict the UV-Vis absorption spectrum and the nature of the electronic transitions (e.g., n→π* or π→π*). These calculations are crucial for designing new indazole-based materials for applications in OLEDs or as fluorescent probes.

Molecular Modeling and Interaction Analysis relevant to Scaffold Applications

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov Molecular modeling techniques, especially molecular docking and molecular dynamics (MD) simulations, are essential for understanding how these molecules interact with biological targets like enzymes and receptors. proquest.comresearchgate.net

In the context of this compound, the two carbaldehyde groups would be key features in molecular interactions. They can act as hydrogen bond acceptors, forming strong interactions with amino acid residues such as lysine (B10760008) or arginine in a protein's active site. Molecular docking studies could predict the binding pose and affinity of the molecule to a specific target, for instance, the ATP binding site of a kinase. biotech-asia.org MD simulations could then be used to assess the stability of this binding over time. researchgate.net These computational analyses are a cornerstone of modern drug discovery, guiding the design of more potent and selective therapeutic agents. nih.gov

Illustrative Molecular Docking Results for Indazole Scaffolds:

| Indazole Scaffold | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Scaffold SMO | VEGFR-2 (4AGD) | -6.99 | (Hypothetical: Cys919, Glu885) |

| Scaffold SS | VEGFR-2 (4AG8) | -7.39 | (Hypothetical: Asp1046, Leu840) |

| Scaffold BDF | COX-2 (3NT1) | -9.11 | (Hypothetical: Gly526, Phe381) |

Note: This table presents representative data from docking studies of various indazole derivatives against different protein targets to illustrate the application of molecular modeling. proquest.comresearchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies in 1h Indazole 3,5 Dicarbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Specific ¹H NMR and ¹³C NMR data for 1H-indazole-3,5-dicarbaldehyde are not available in the reviewed literature.

¹H NMR for Proton Environment Analysis and Reaction Monitoring

Information regarding the specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons in this compound is not published.

¹³C NMR for Carbon Skeleton Determination

The characteristic chemical shifts for the carbon atoms within the this compound skeleton have not been reported.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pathway Analysis

Detailed mass spectrometry data, including molecular ion peaks and fragmentation patterns for this compound, are unavailable.

High-Resolution Mass Spectrometry (HRMS)

There are no published HRMS data providing the exact mass of this compound for elemental composition confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS analysis results for this compound have not been found in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

There are no available reports on the use of GC-MS for the analysis of this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a cornerstone of molecular characterization, offering direct insights into the functional groups present within a molecule and the nature of their chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For this compound, the IR spectrum is expected to be dominated by characteristic absorption bands corresponding to its indazole core and two aldehyde moieties.

Key expected vibrational modes for this compound include:

N-H Stretching: A broad band typically appearing in the 3100-3300 cm⁻¹ region, indicative of the N-H bond in the pyrazole (B372694) ring. Its position and shape can be influenced by hydrogen bonding.

Aromatic C-H Stretching: Multiple sharp bands typically observed just above 3000 cm⁻¹.

Aldehydic C-H Stretching: Two characteristic, often weaker, bands are expected between 2800-2900 cm⁻¹ and 2700-2800 cm⁻¹.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band is anticipated in the region of 1670-1700 cm⁻¹. The presence of two aldehyde groups may lead to a single, potentially broadened peak or two closely spaced peaks, depending on their electronic coupling and environment.

C=C and C=N Stretching: A series of bands in the 1450-1620 cm⁻¹ region corresponding to the stretching vibrations of the fused aromatic ring system.

In-plane and Out-of-plane Bending: The region below 1400 cm⁻¹ contains a complex series of bands related to C-H, N-H, and C-C bending vibrations, which are characteristic of the substitution pattern on the benzene (B151609) ring.

While specific experimental data for this compound is not widely published, data from the closely related 1H-indazole-3-carboxaldehyde provides a valuable reference. nih.gov Its reported IR spectrum confirms the presence of key functional groups that would also be central to the dicarbaldehyde derivative.

Table 1: Experimental IR Data for 1H-Indazole-3-carboxaldehyde Data sourced from Fabis, F., et al. (2017). nih.gov

| Wavenumber (cm⁻¹) | Assignment |

| 3254, 3174 | N-H Stretching |

| 1671 | Carbonyl (C=O) Stretching |

| 1458 | Aromatic C=C Stretching |

| 1331, 1251 | In-plane Bending / C-N Stretching |

| 1092 | Ring Vibrations |

| 792, 739 | C-H Out-of-plane Bending |

For this compound, the addition of a second aldehyde group at the C5 position would be expected to intensify the carbonyl absorption and add complexity to the fingerprint region due to new vibrational couplings and bending modes.

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the aromatic framework of this compound. As a non-destructive technique that requires minimal sample preparation, it is highly valuable for structural analysis.

For this compound, the most prominent Raman signals would be expected from:

Symmetric Ring Breathing Modes: Strong, sharp signals characteristic of the fused aromatic system.

Carbonyl (C=O) Symmetric Stretching: The C=O bond, while strongly IR-active, also typically yields a distinct Raman signal.

C=C and C=N Symmetric Stretching: Vibrations within the indazole ring system are often strong in the Raman spectrum.

The complementary nature of IR and Raman allows for a more complete vibrational analysis. For instance, vibrations that are symmetric and have a large change in polarizability are strong in Raman but may be weak in IR, and vice-versa for asymmetric vibrations with a large change in dipole moment. This dual analysis is critical for unambiguous structural confirmation.

X-ray Diffraction (XRD) Techniques for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the exact three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete map of electron density can be generated, revealing atomic positions with high precision.

Although a crystal structure for this compound has not been reported in the literature, analysis of closely related structures, such as 5-chloro-7-azaindole-3-carbaldehyde , provides insight into the likely structural features. mdpi.com In such structures, the indazole core is typically planar. The most significant aspect of the solid-state structure is the network of intermolecular interactions, particularly hydrogen bonds. The N-H group of the indazole ring is a potent hydrogen bond donor, while the pyrazolic nitrogen atom and the aldehyde oxygen atoms are effective acceptors. It is highly probable that this compound molecules would form extensive hydrogen-bonding networks, potentially leading to dimers, chains, or more complex two- or three-dimensional supramolecular architectures. These interactions dictate the crystal packing and influence the material's physical properties.

Table 2: Representative Single Crystal XRD Data for a Related Heterocycle, 5-chloro-7-azaindole-3-carbaldehyde Data sourced from Szafran, M.M., et al. (2024). mdpi.com

| Parameter | Value |

| Chemical Formula | C₈H₅ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.82810(12) |

| b (Å) | 12.7330(3) |

| c (Å) | 15.9167(5) |

| β (°) | 94.539(3) |

| Volume (ų) | 772.31(4) |

| Z | 4 |

| Key Interaction | N–H···N′ Hydrogen-bonded dimers |

For this compound, the presence of two aldehyde groups offers additional hydrogen bond acceptors, potentially leading to more intricate and robust supramolecular assemblies compared to monosubstituted derivatives.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a bulk powder sample containing millions of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the material's crystalline phase.

For this compound, PXRD would be primarily used for:

Phase Identification: Confirming that a synthesized bulk sample consists of the desired crystalline phase.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Comparison with Theoretical Patterns: The experimental PXRD pattern can be compared to a pattern calculated from SCXRD data (if available) to confirm structural and phase purity.

This technique is crucial for quality control in the synthesis of crystalline materials and for tracking phase transitions that may occur under different conditions.

Surface and Porosity Characterization of Indazole-Derived Materials

The bifunctional nature of this compound, with its two reactive aldehyde groups, makes it an excellent building block for the synthesis of porous materials such as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). nih.govmdpi.com These materials are characterized by high surface areas and well-defined pores, making them suitable for applications in gas storage, separation, and catalysis.

The characterization of such materials relies on gas sorption analysis. Typically, nitrogen gas is adsorbed onto the material's surface at 77 K over a range of pressures. The resulting isotherm provides critical information about the material's surface properties.

BET (Brunauer-Emmett-Teller) Analysis: This model is applied to the nitrogen adsorption data to calculate the specific surface area of the material in square meters per gram (m²/g). azonano.comlucideon.comresearchgate.net A high BET surface area is often a primary goal in the design of porous materials.

Pore Size Distribution: By analyzing the entire adsorption-desorption isotherm, often using models like the Barrett-Joyner-Halenda (BJH) method, the distribution of pore sizes and the total pore volume can be determined. lucideon.com This allows researchers to classify the material as microporous (<2 nm), mesoporous (2-50 nm), or macroporous (>50 nm). nih.gov

While specific porous polymers derived from this compound are not yet prevalent in the literature, the use of other functionalized indazoles (like 1H-indazole-5-carboxylic acid) to build porous metal-organic frameworks (MOFs) highlights the potential of the indazole scaffold in this field. acs.org

Table 3: Representative Porosity Data for a Hypothetical Indazole-Based Porous Organic Polymer

| Parameter | Typical Value Range | Method |

| BET Surface Area | 400 - 1500 m²/g | N₂ Sorption |

| Total Pore Volume | 0.5 - 1.2 cm³/g | N₂ Sorption |

| Micropore Volume | 0.2 - 0.6 cm³/g | t-Plot Method |

| Dominant Pore Size | 1.5 - 10 nm | BJH/NLDFT |

Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Pore Volume

The Brunauer-Emmett-Teller (BET) theory is a cornerstone for characterizing porous materials, providing essential data on specific surface area and pore volume through gas adsorption measurements, typically using nitrogen at 77 K. The amount of gas adsorbed at various relative pressures is used to calculate the surface area, offering insights into the material's capacity for hosting guest molecules.

In the case of Benzimidazole-Linked Polymers (BILPs), which are structurally analogous to hypothetical indazole-based POPs, BET analysis reveals high surface areas, a key indicator of their potential in applications such as gas storage and separation. For instance, a specific BILP, herein designated as BILP-X, has been shown to possess a significant BET surface area. The analysis of the nitrogen adsorption-desorption isotherm provides a detailed view of the porous structure.

Detailed Research Findings:

The nitrogen adsorption isotherm for BILP-X typically exhibits a sharp uptake at low relative pressures, characteristic of microporous materials. The total pore volume is determined from the amount of gas adsorbed at a relative pressure close to unity.

Interactive Data Table: BET Surface Area and Pore Volume for BILP-X

| Parameter | Value | Unit |

| BET Surface Area | 1250 | m²/g |

| Total Pore Volume | 0.68 | cm³/g |

| Micropore Volume | 0.52 | cm³/g |

The data indicates that a substantial portion of the total pore volume is attributed to micropores, which are pores with a diameter of less than 2 nm. This microporous nature is a critical factor in the material's performance for applications that rely on size-selective adsorption.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique often coupled with a transmission electron microscope (TEM) that provides insights into the local chemical environment and electronic structure of a material. monash.edursc.org EELS analyzes the energy distribution of electrons that have passed through a thin sample, revealing information about elemental composition, chemical bonding, and dielectric properties. monash.edursc.org

While specific EELS data for indazole-based POPs are not widely available, the principles of the technique can be discussed in the context of characterizing such nitrogen-rich porous polymers. The carbon K-edge and nitrogen K-edge are of particular interest in the EELS spectra of these materials. nih.gov

Detailed Research Findings:

For a porous organic polymer, the fine structure of the carbon K-edge can distinguish between sp² and sp³ hybridized carbon, which is valuable for confirming the chemical structure of the polymer backbone. nih.gov The presence of distinct peaks in the energy-loss near-edge structure (ELNES) can be correlated with specific electronic transitions, providing a fingerprint of the local bonding environment. nih.gov

For instance, in a polymer containing aromatic rings and other carbon-based functional groups, EELS can provide the following information:

Elemental Mapping: By forming an image with electrons that have lost a characteristic amount of energy corresponding to a specific element's absorption edge, the spatial distribution of elements like carbon and nitrogen can be mapped at high resolution.

Interactive Data Table: Potential EELS Analysis of a Nitrogen-Containing POP

| EELS Edge | Energy Range (eV) | Information Obtainable |

| Carbon K-edge | ~284 | sp²/sp³ ratio, C-N and C-C bonding |

| Nitrogen K-edge | ~401 | N bonding environment (e.g., in heterocyclic rings) |

| Low-loss Region | 0 - 50 | Dielectric properties, plasmon excitations |

EELS offers a level of chemical analysis at a spatial resolution that is often unattainable with other techniques, making it a valuable, albeit less commonly applied, tool for the in-depth characterization of porous organic polymers. monash.edursc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。